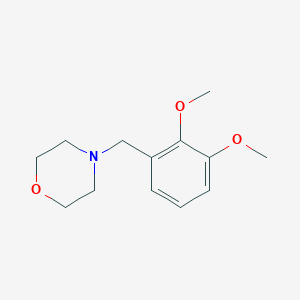
4-(2,3-dimethoxybenzyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-dimethoxybenzyl)morpholine, also known as DMBM, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic properties. This compound belongs to the class of morpholine derivatives, which have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 4-(2,3-dimethoxybenzyl)morpholine is not fully understood. It is believed that this compound exerts its therapeutic effects by interacting with various cellular targets such as enzymes, receptors, and ion channels. For example, this compound has been found to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. This leads to the disruption of fungal cell membrane integrity and subsequent cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate various signaling pathways such as the MAPK/ERK pathway, which is involved in the regulation of cell proliferation and differentiation. In addition, this compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Furthermore, this compound has been found to have antioxidant properties and can scavenge free radicals, which are involved in the pathogenesis of various diseases.
实验室实验的优点和局限性
One of the advantages of using 4-(2,3-dimethoxybenzyl)morpholine in lab experiments is its high purity and good yields. This makes it easier to perform various analytical techniques and obtain accurate results. In addition, this compound has been found to be stable under various experimental conditions, which makes it suitable for long-term storage. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the study of 4-(2,3-dimethoxybenzyl)morpholine. One of the areas of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its cellular targets. Furthermore, the therapeutic potential of this compound in the treatment of various diseases such as cancer and Alzheimer's disease needs to be further explored. Finally, the development of new derivatives of this compound with improved therapeutic properties is an area of ongoing research.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic properties. It exhibits a wide range of biological activities and has been found to have anticancer, antifungal, and antibacterial activities. In addition, this compound has been shown to have neuroprotective effects and can be used as a potential treatment for Alzheimer's disease. Further research is needed to fully elucidate the mechanism of action of this compound and to identify its cellular targets.
合成方法
The synthesis of 4-(2,3-dimethoxybenzyl)morpholine involves the reaction of 2,3-dimethoxybenzylamine with morpholine in the presence of a catalyst. This method has been optimized to yield high purity this compound with good yields. The resulting compound has been characterized using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
科学研究应用
4-(2,3-dimethoxybenzyl)morpholine has been studied extensively for its potential therapeutic properties. It has been found to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has been shown to have neuroprotective effects and can be used as a potential treatment for Alzheimer's disease. Furthermore, this compound has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
属性
IUPAC Name |
4-[(2,3-dimethoxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-15-12-5-3-4-11(13(12)16-2)10-14-6-8-17-9-7-14/h3-5H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZTZZWQFSJJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5757295.png)
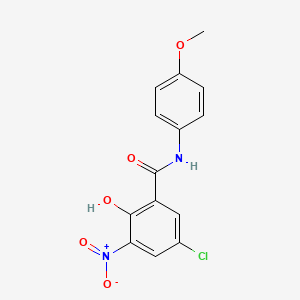
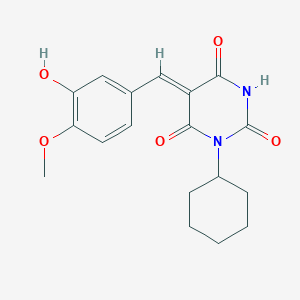
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-pyrazinecarboxamide](/img/structure/B5757319.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5757333.png)
![N-[3-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5757339.png)
![4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5757345.png)
![4-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757360.png)
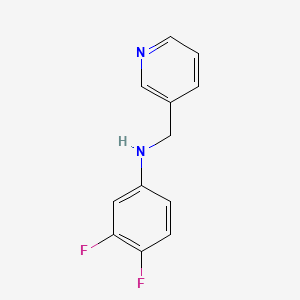
![3-[(2-methoxyphenyl)amino]-2-methyl-2-cyclopenten-1-one](/img/structure/B5757367.png)
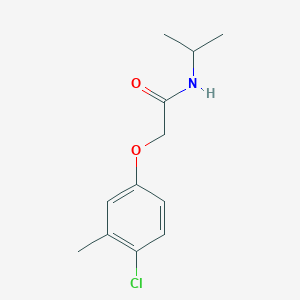
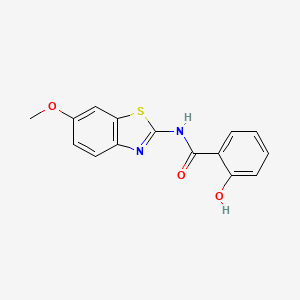
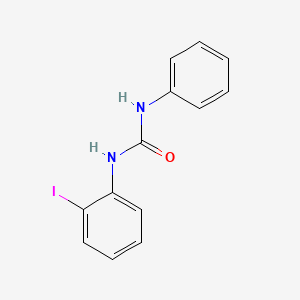
![3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5757386.png)
